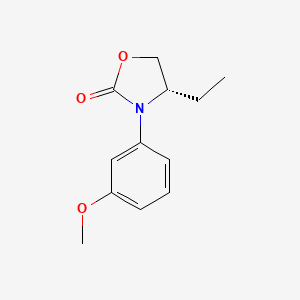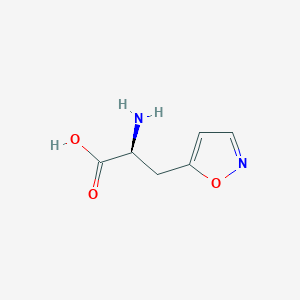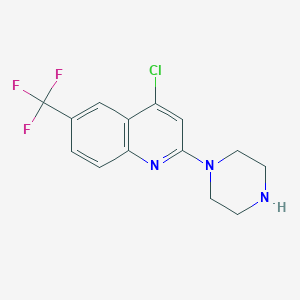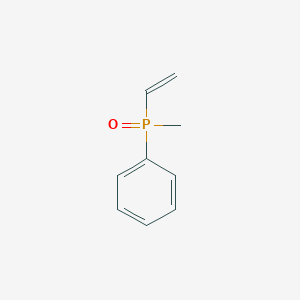
(Methyl-vinyl-phosphinoyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methyl-vinyl-phosphinoyl)-benzene is an organophosphorus compound with the molecular formula C9H11OP. It is characterized by the presence of a phosphinoyl group attached to a benzene ring, along with methyl and vinyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methyl-vinyl-phosphinoyl)-benzene typically involves the reaction of benzene with methyl-vinyl-phosphinoyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability, ensuring consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: (Methyl-vinyl-phosphinoyl)-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
(Methyl-vinyl-phosphinoyl)-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism by which (Methyl-vinyl-phosphinoyl)-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinoyl group can form strong bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Phosphinates: Compounds with a similar phosphinoyl group but different substituents.
Phosphonates: Contain a phosphonyl group instead of a phosphinoyl group.
Phosphine oxides: Similar structure but with different oxidation states of phosphorus.
Uniqueness: (Methyl-vinyl-phosphinoyl)-benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Properties
Molecular Formula |
C9H11OP |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
[ethenyl(methyl)phosphoryl]benzene |
InChI |
InChI=1S/C9H11OP/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |
InChI Key |
XOEXUKCWWKJXHP-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


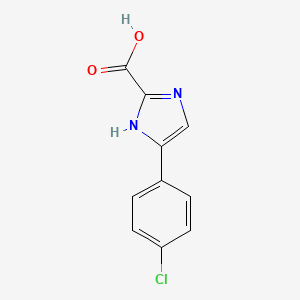
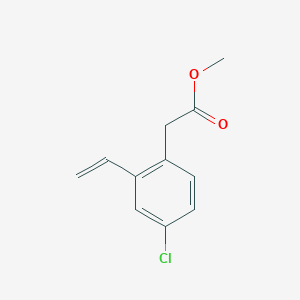
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
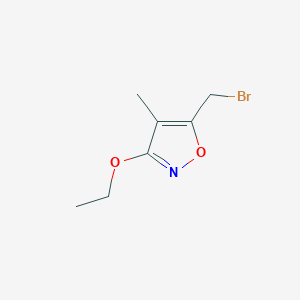
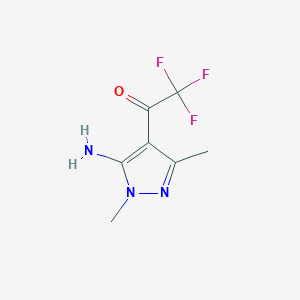
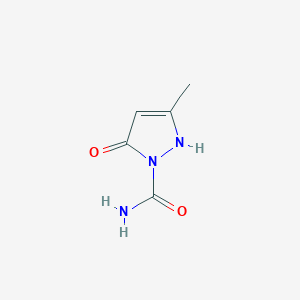
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
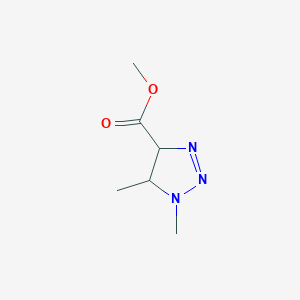
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
